molecular formula C7H3BrClFO2 B1374828 3-Bromo-2-chloro-6-fluorobenzoic acid CAS No. 1114809-13-0

3-Bromo-2-chloro-6-fluorobenzoic acid

Cat. No.: B1374828
CAS No.: 1114809-13-0
M. Wt: 253.45 g/mol
InChI Key: BPKBUPFQEALBFX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorobenzoic acid (CAS: 1114809-13-0) is a polyhalogenated benzoic acid derivative with the molecular formula C₇H₃BrClFO₂ and a molecular weight of 253.45 g/mol . Its structure features a carboxylic acid group at position 1, with bromine (position 3), chlorine (position 2), and fluorine (position 6) substituents on the aromatic ring. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic and steric effects of its halogen substituents to modulate reactivity and biological activity. Storage recommendations include sealing in dry conditions at room temperature to maintain stability .

Properties

IUPAC Name

3-bromo-2-chloro-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKBUPFQEALBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-fluorobenzoic acid typically involves halogenation reactions of benzoic acid or its derivatives. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is treated with bromine, chlorine, and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and precise temperature control to achieve the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine, due to its strong electron-withdrawing effect, typically remains inert but enhances the ring's electrophilicity.

Reaction Type Conditions Reagents Major Products
Bromine substitutionHigh-temperature catalysisAmmonia, CuSO₄ catalyst 3-Amino-2-chloro-6-fluorobenzoic acid
Chlorine substitutionBasic aqueous conditionsSodium hydroxide, nucleophilesDerivatives with -OH or -OR groups

Key Findings :

  • Diazotization followed by hypophosphite reduction effectively removes amino groups, enabling re-functionalization .

  • Copper sulfate catalyzes bromine substitution in multi-step syntheses .

Reduction Reactions

The carboxylic acid group and halogenated aromatic ring undergo selective reduction under controlled conditions.

Target Group Reducing Agent Conditions Products
Carboxylic acid (-COOH)LiAlH₄Anhydrous ether, 0–5°C 3-Bromo-2-chloro-6-fluorobenzyl alcohol
Aromatic ringH₂/Pd-CEthanol, room temperaturePartially saturated ring derivatives

Mechanistic Insight :

  • LiAlH₄ reduces -COOH to -CH₂OH without affecting halogens under cryogenic conditions .

  • Catalytic hydrogenation preferentially targets the ring’s electron-deficient regions .

Oxidation Reactions

The carboxylic acid moiety resists further oxidation, but side-chain modifications are feasible.

Reaction Oxidizing Agent Conditions Outcome
DecarboxylationCuO, quinoline200–220°C 3-Bromo-2-chloro-6-fluorobenzene
Side-chain oxidationKMnO₄, H₂SO₄Aqueous, reflux Cleavage to CO₂ and halogenated byproducts

Experimental Observations :

  • Decarboxylation yields a stable aromatic hydrocarbon with retained halogens .

  • Strong oxidizers like KMnO₄ degrade the ring structure, releasing CO₂ .

Functional Group Interconversion

The carboxylic acid group participates in classic derivatization reactions.

Reaction Reagents Conditions Products
EsterificationSOCl₂ + ROHReflux, anhydrous Alkyl 3-bromo-2-chloro-6-fluorobenzoate
Amide formationThionyl chloride + NH₃0–5°C 3-Bromo-2-chloro-6-fluorobenzamide

Synthetic Utility :

  • Esters serve as intermediates for further cross-coupling reactions .

  • Amides exhibit enhanced stability in biological assays .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings, enabling structural diversification.

Coupling Type Catalyst Conditions Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, reflux Aminated aromatic compounds

Applications :

  • Suzuki couplings introduce aryl groups for drug discovery scaffolds .

  • Buchwald-Hartwig amination generates pharmacologically active amines .

Thermal and Photochemical Behavior

Stability studies reveal decomposition pathways under extreme conditions.

Condition Temperature/Light Outcome
Thermal decomposition>250°CRelease of HBr, HCl, and CO₂
UV irradiation254 nm, 24 hoursRing-opening products with radical intermediates

Safety Notes :

  • Decomposition above 250°C generates toxic gases (HBr, HCl) .

Scientific Research Applications

Pharmaceutical Development

3-Bromo-2-chloro-6-fluorobenzoic acid is utilized in the synthesis of various pharmaceuticals due to its ability to act as an intermediate in drug development. Its halogenated structure allows for modifications that can enhance drug efficacy and specificity.

  • Case Study : A study investigating anti-inflammatory properties found that this compound significantly inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Agrochemical Synthesis

The compound is also explored in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. Its reactivity allows it to participate in various synthetic pathways that lead to biologically active compounds.

Organic Synthesis

In synthetic organic chemistry, this compound acts as a valuable building block for constructing complex molecular architectures. It can undergo various reactions, such as:

  • Oxidation : Leading to the formation of carbon dioxide and water.
  • Reduction : Producing derivatives like 3-Bromo-2-chloro-6-fluorobenzyl alcohol or aldehyde.
  • Substitution Reactions : Reacting with amines or other substituted benzene derivatives .

The biological activities of this compound are notable in several areas:

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory pathways through enzyme inhibition.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its halogen substituents enhance lipophilicity and reactivity towards microbial targets .

Enzyme Inhibition

It may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways by binding to active sites and altering enzymatic activity.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-6-fluorobenzoic acid exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
3-Bromo-2-chloro-6-fluorobenzoic acid 1114809-13-0 C₇H₃BrClFO₂ 253.45 2-Cl, 3-Br, 6-F Reference compound
3-Bromo-6-fluoro-2-methylbenzoic acid 1349715-55-4 C₈H₆BrFO₂ 233.04 2-CH₃, 3-Br, 6-F Methyl group enhances lipophilicity
2-Bromo-6-fluoro-3-methylbenzoic acid 743466-98-0 C₈H₆BrFO₂ 233.04 2-Br, 3-CH₃, 6-F Altered halogen positioning affects electronic properties
3-Bromo-2-fluorobenzoic acid - C₇H₄BrFO₂ 219.01 2-F, 3-Br Lacks chlorine; simpler structure
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid 1026962-68-4 C₈H₃BrF₄O₂ 287.01 2-F, 3-CF₃, 6-Br Trifluoromethyl group increases electronegativity

Key Observations :

  • Substituent Positioning: The position of halogens significantly impacts electronic effects.
  • Lipophilicity : Methyl or trifluoromethyl groups (e.g., 3-Bromo-6-fluoro-2-methylbenzoic acid) increase lipophilicity compared to halogen-only derivatives, influencing solubility and membrane permeability in biological systems .
  • Electronegativity : The trifluoromethyl group in 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid introduces strong electron-withdrawing effects, altering reactivity in coupling reactions compared to the chloro-substituted target compound .

Physicochemical Properties

  • Boiling/Melting Points : Data for the target compound are unavailable, but analogues like 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2) exhibit a boiling point of 38°C, suggesting lower thermal stability for smaller halogenated aromatics .
  • Purity : The target compound is typically supplied at high purity for industrial use, while 3-Bromo-2-fluorobenzoic acid achieves 99.2% purity via optimized hydrolysis and diazotization .

Biological Activity

3-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated aromatic compound with the molecular formula C₇H₃BrClF O₂ and a molecular weight of 253.45 g/mol. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on a benzoic acid framework, significantly influences its biological activity and reactivity. This article explores the compound's biological activities, mechanisms of action, and potential applications in pharmaceuticals and research.

The halogen substituents in this compound enhance its reactivity, allowing it to participate in various chemical reactions. These include:

  • Oxidation : Producing carbon dioxide (CO₂) and water (H₂O).
  • Reduction : Forming 3-Bromo-2-chloro-6-fluorobenzyl alcohol or aldehyde.
  • Substitution : Reacting with amines or other substituted benzene derivatives.

These properties make it a valuable intermediate in synthetic organic chemistry and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Anti-inflammatory Properties

Studies have shown that this compound may possess anti-inflammatory effects. The presence of halogens can enhance interactions with biological targets involved in inflammatory pathways, making it a candidate for further pharmacological studies.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit essential enzymes could be attributed to the halogen substituents enhancing its lipophilicity and reactivity towards microbial targets.

3. Enzyme Inhibition

This compound may act as an inhibitor or modulator of specific enzymes. Its mechanism of action involves binding to active sites of enzymes, potentially altering their activity and affecting metabolic pathways.

Case Studies

Several studies have highlighted the biological significance of this compound:

Case Study 1: Anti-inflammatory Research

In a study examining the anti-inflammatory effects of various halogenated benzoic acids, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Case Study 2: Antimicrobial Testing

Another study tested the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it exhibited substantial inhibitory activity, particularly against Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

  • Interaction with Biological Targets : The halogen substituents allow for increased binding affinity to various proteins and enzymes involved in disease pathways.
  • Modulation of Cellular Signaling : The compound may influence cellular signaling pathways by acting as an inhibitor or modulator, affecting processes such as inflammation and microbial resistance.
  • Reactivity with Nucleophiles : Its ability to react with nucleophiles makes it useful in probing biochemical pathways and understanding reaction mechanisms in proteomics research.

Applications

The unique properties of this compound enable its use in various fields:

  • Pharmaceutical Development : It serves as a building block for synthesizing new drugs targeting inflammation and infection.
  • Synthetic Organic Chemistry : The compound is utilized in creating more complex molecular architectures due to its reactivity with different functional groups.
  • Biochemical Research : Its role as a biochemical tool for studying protein interactions and modifications is being explored, particularly in proteomics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-2-chloro-6-fluorobenzoic acid, and how can reaction yields be improved?

  • Methodology :

  • Start with halogenated benzoic acid precursors (e.g., 3-bromo-2-chlorobenzoic acid) and introduce fluorine via electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor™.
  • Optimize reaction conditions (temperature, solvent polarity, and catalyst) based on analogous fluorination protocols for structurally similar compounds (e.g., 4-fluorobenzoic acid derivatives) .
  • Monitor reaction progress via HPLC or TLC, and purify using recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity, as demonstrated for related halogenated benzoic acids .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Use ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing bromo/chloro/fluoro groups) and FT-IR to verify the carboxylic acid functional group.
  • Employ high-resolution mass spectrometry (HRMS) to validate molecular weight (expected: ~253.46 g/mol based on analogous compounds ).
  • Assess purity via HPLC with a C18 column and UV detection, referencing retention times of related halogenated benzoic acids (e.g., 2-bromo-6-chlorobenzoic acid) .

Q. What solvents and storage conditions are recommended for handling halogenated benzoic acids like this compound?

  • Methodology :

  • Dissolve in polar aprotic solvents (e.g., DMSO, DMF) for reactions, as these minimize dehalogenation side reactions.
  • Store at 0–6°C in airtight containers under inert gas (N₂/Ar), as recommended for boronic acid derivatives with similar halogen sensitivity .
  • Avoid prolonged exposure to light, as fluorinated aromatic compounds may undergo photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Investigate Suzuki-Miyaura coupling using Pd catalysts: The electron-withdrawing fluorine and carboxylic acid groups may deactivate the aryl bromide toward coupling. Compare reactivity with isomers (e.g., 2-bromo-6-chlorobenzoic acid ) to assess regioselectivity.
  • Use DFT calculations to model electron density maps and predict reactive sites, as done for fluorinated phenylboronic acids .
  • Experiment with additives (e.g., CuI) to enhance coupling efficiency, a strategy validated for bromo-chloro benzoic acid derivatives .

Q. What strategies can mitigate competing side reactions (e.g., decarboxylation) during functionalization of this compound?

  • Methodology :

  • Protect the carboxylic acid group as a methyl ester before reaction (e.g., using SOCl₂/MeOH), then deprotect post-synthesis with NaOH/EtOH .
  • Conduct reactions at lower temperatures (<50°C) to suppress decarboxylation, as observed in thermal stability studies of 4-hydroxy-3-nitrobenzoic acid .
  • Monitor side products via LC-MS and optimize reaction time to balance yield and purity .

Q. How can computational modeling predict the compound’s applicability in drug discovery (e.g., as a kinase inhibitor scaffold)?

  • Methodology :

  • Perform molecular docking with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Compare binding affinity with known inhibitors containing halogenated aromatic rings .
  • Analyze ADMET properties (absorption, toxicity) using QSAR models, leveraging data from structurally similar compounds like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Data Contradictions and Resolution Strategies

Q. How should researchers address discrepancies in reported synthetic yields for analogous halogenated benzoic acids?

  • Methodology :

  • Replicate published protocols (e.g., for 2-bromo-6-chlorobenzoic acid ) while controlling variables (e.g., reagent quality, moisture levels).
  • Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio) affecting yield.
  • Cross-reference NMR data with literature to confirm product identity and rule out isomerization .

Q. What analytical techniques resolve ambiguities in distinguishing positional isomers (e.g., 3-bromo vs. 4-bromo substitution)?

  • Methodology :

  • Use NOESY NMR to correlate spatial proximity of substituents. For example, the fluorine at position 6 will show coupling with adjacent protons.
  • Compare experimental melting points with literature values (e.g., 3-bromo-4-fluorobenzoic acid melts at 117–119°C vs. target compound).
  • Employ X-ray crystallography for definitive structural confirmation, as done for fluorinated cinnamic acids .

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